3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, piperazine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction using 4-fluorophenylboronic acid.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide moiety is attached through a sulfonation reaction involving chlorosulfonic acid and subsequent reaction with 2-methoxyethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurological pathways . The sulfonamide group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluorophenylpiperazine: Shares the piperazine and fluorophenyl groups but lacks the benzenesulfonamide moiety.
4-fluorophenylpiperazine: Similar structure but without the chloro and benzenesulfonamide groups.
Uniqueness
The uniqueness of 3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide lies in its combination of functional groups, which confer specific pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C21H25ClFN3O5S |
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Molecular Weight |
486.0 g/mol |
IUPAC Name |
3-chloro-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H25ClFN3O5S/c1-30-13-8-24-32(28,29)18-6-7-20(19(22)14-18)31-15-21(27)26-11-9-25(10-12-26)17-4-2-16(23)3-5-17/h2-7,14,24H,8-13,15H2,1H3 |
InChI Key |
RIRQPZXNDWQLLE-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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